molecular formula C17H21N3O3S2 B12266700 4-(Methylsulfanyl)-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole

4-(Methylsulfanyl)-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole

Cat. No.: B12266700
M. Wt: 379.5 g/mol
InChI Key: QZEAHMPBSJZOSS-UHFFFAOYSA-N
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Description

4-(Methylsulfanyl)-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole is a complex organic compound that belongs to the benzothiazole family This compound is characterized by the presence of a benzothiazole core, which is a bicyclic structure consisting of a benzene ring fused with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfanyl)-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole typically involves multiple steps, including the formation of the benzothiazole core and the subsequent introduction of the substituent groups. One common synthetic route involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as formic acid or acetic acid, under acidic conditions.

    Introduction of Methylsulfanyl Group: The methylsulfanyl group can be introduced through the reaction of the benzothiazole core with methylthiol or a methylthiolating agent, such as dimethyl disulfide, under basic conditions.

    Attachment of Morpholine-4-Carbonyl Groups: The morpholine-4-carbonyl groups can be attached through the reaction of the benzothiazole core with morpholine-4-carbonyl chloride or a similar reagent, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes described above, with a focus on maximizing yield and minimizing production costs. This can include the use of continuous flow reactors, advanced purification techniques, and process automation.

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfanyl)-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The morpholine-4-carbonyl groups can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, under basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

    Reaction Conditions: Acidic or basic conditions, depending on the specific reaction

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Alcohols

    Substitution Products: Various substituted derivatives, depending on the nucleophile used

Scientific Research Applications

4-(Methylsulfanyl)-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(Methylsulfanyl)-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole depends on its specific application. In biological systems, the compound may exert its effects through interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can lead to the modulation of various cellular pathways, resulting in the desired biological effects. For example, the compound may inhibit the activity of a specific enzyme, leading to the disruption of a metabolic pathway and the inhibition of cell growth.

Comparison with Similar Compounds

4-(Methylsulfanyl)-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole can be compared with other similar compounds, such as:

    Benzothiazole: The parent compound, which lacks the methylsulfanyl and morpholine-4-carbonyl groups.

    2-(Methylsulfanyl)benzothiazole: A simpler derivative with only the methylsulfanyl group.

    4-(Methylsulfanyl)-2-(morpholin-4-yl)benzothiazole: A derivative with only one morpholine-4-carbonyl group.

Properties

Molecular Formula

C17H21N3O3S2

Molecular Weight

379.5 g/mol

IUPAC Name

[4-(4-methylsulfanyl-1,3-benzothiazol-2-yl)morpholin-2-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C17H21N3O3S2/c1-24-13-3-2-4-14-15(13)18-17(25-14)20-7-10-23-12(11-20)16(21)19-5-8-22-9-6-19/h2-4,12H,5-11H2,1H3

InChI Key

QZEAHMPBSJZOSS-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)N3CCOC(C3)C(=O)N4CCOCC4

Origin of Product

United States

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